molecular formula C8H9ClN4 B11899844 6-Chloro-7-ethyl-2-methyl-7H-purine

6-Chloro-7-ethyl-2-methyl-7H-purine

Cat. No.: B11899844
M. Wt: 196.64 g/mol
InChI Key: LZVPRMRDEPAPKP-UHFFFAOYSA-N
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Description

6-Chloro-7-ethyl-2-methyl-7H-purine is a heterocyclic organic compound with the molecular formula C8H9ClN4. It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleic acids like DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-ethyl-2-methyl-7H-purine typically involves the chlorination of 7-ethyl-2-methylpurine. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The chlorination reaction is carefully controlled to prevent over-chlorination and to maximize the production of the desired compound .

Mechanism of Action

The mechanism of action of 6-Chloro-7-ethyl-2-methyl-7H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, interfering with their normal function. The compound may also bind to receptors, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-ethyl-2-methyl-7H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

6-chloro-7-ethyl-2-methylpurine

InChI

InChI=1S/C8H9ClN4/c1-3-13-4-10-8-6(13)7(9)11-5(2)12-8/h4H,3H2,1-2H3

InChI Key

LZVPRMRDEPAPKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC(=N2)C)Cl

Origin of Product

United States

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